

# MRT199665: A Technical Guide to a Selective MARK/SIK/AMPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRT199665 |           |
| Cat. No.:            | B609327   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases.[1][2][3] These kinases are key regulators of cellular metabolism, growth, and polarity, and are governed by the upstream master kinase LKB1.[4][5][6] Due to its specific activity against these targets, MRT199665 has emerged as a critical chemical probe for dissecting their complex signaling pathways. Notably, it has demonstrated significant efficacy in preclinical models of Acute Myeloid Leukemia (AML) by targeting kinase-dependent transcriptional dysregulation, highlighting its therapeutic potential. [1][7] This guide provides an in-depth overview of MRT199665, including its inhibitory profile, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

# Data Presentation: Inhibitory Profile and Cellular Activity

The inhibitory potency of **MRT199665** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

#### **Table 1: Kinase Inhibition Profile of MRT199665**

This table details the half-maximal inhibitory concentration (IC50) values of **MRT199665** against its primary kinase targets. The data demonstrates high potency against MARK



isoforms, followed by AMPK and specific SIK isoforms.

| Kinase Family                                              | Target Isoform | IC50 (nM) |
|------------------------------------------------------------|----------------|-----------|
| MARK                                                       | MARK1          | 2         |
| MARK2                                                      | 2              |           |
| MARK3                                                      | 3              | _         |
| MARK4                                                      | 2              | _         |
| AMPK                                                       | ΑΜΡΚα1         | 10        |
| ΑΜΡΚα2                                                     | 10             |           |
| SIK                                                        | SIK1           | 110       |
| SIK2                                                       | 12             |           |
| SIK3                                                       | 43             | _         |
| Data sourced from multiple consistent reports.[1][2][3][7] |                |           |

# Table 2: Cellular Activity of MRT199665 in Acute Myeloid Leukemia (AML)

**MRT199665** shows potent activity in AML cell lines characterized by the activation of the transcription factor MEF2C.



| Cellular Effect                        | Cell Lines                | Concentration                                                  | Observation                                                                 |
|----------------------------------------|---------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------|
| Inhibition of MEF2C<br>Phosphorylation | MEF2C-activated AML cells | 10 nM                                                          | >40% reduction in<br>MEF2C<br>phosphorylation at<br>Ser222.[7]              |
| MEF2C-activated AML cells              | 10 - 1000 nM (12h)        | Dose-dependent reduction in total and phosphorylated MEF2C.[1] |                                                                             |
| Reduction of<br>Leukemia Cell Growth   | MEF2C-activated AML cells | 1 nM - 100 μM (48h)                                            | Dose-dependent reduction in leukemia cell growth.[1]                        |
| Induction of Apoptosis                 | MEF2C-activated AML cells | Not specified                                                  | Causes apoptosis.[1] [2][3]                                                 |
| Chemosensitization                     | OCI-AML2, MV4-11, etc.    | 100 nM                                                         | Significantly sensitizes cells to the chemotherapeutic agent cytarabine.[7] |
| Anti-inflammatory<br>Modulation        | Macrophages               | 1 μΜ                                                           | Increases LPS-<br>stimulated IL-10 and<br>Nurr77 mRNA<br>production.[1]     |

# Signaling Pathways and Mechanism of Action

**MRT199665** targets kinases belonging to the AMPK-related kinase family, which are centrally regulated by the tumor suppressor LKB1. These kinases play crucial roles in linking cellular energy status to transcriptional programs.

## The LKB1-AMPK/MARK/SIK Signaling Axis

The protein kinase LKB1, in a complex with STRAD and MO25, acts as a master upstream kinase that phosphorylates and activates at least 14 downstream kinases, including the AMPK,



MARK, and SIK subfamilies.[4][5][8] This signaling cascade is fundamental in controlling cellular metabolism, polarity, and growth.



Click to download full resolution via product page

Caption: The LKB1 master kinase signaling pathway.

The SIK and MARK subfamilies, in particular, phosphorylate a class of transcriptional coactivators and repressors, thereby controlling gene expression programs. Key substrates include the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[9][10] Phosphorylation of these substrates by SIKs typically promotes their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing them from acting on their nuclear targets.[11][12]

#### Mechanism of MRT199665 in AML

In certain subtypes of AML, the transcription factor MEF2C is aberrantly activated by phosphorylation at serine 222 (S222), which is a key driver of chemotherapy resistance.[7] This phosphorylation is mediated by kinases from the SIK and MARK families.



MRT199665 exerts its anti-leukemic effect by directly inhibiting this activity. By blocking SIK/MARK kinases, MRT199665 prevents the phosphorylation of MEF2C.[7] This leads to a reduction in the activity of the MEF2C-driven transcriptional program, ultimately resulting in cell cycle arrest and apoptosis in these dependent AML cells.[13] The inhibitor also blocks the phosphorylation of another key SIK substrate, CRTC3, at serine 370 (S370).[1][2]



Click to download full resolution via product page

Caption: Mechanism of action of MRT199665 in MEF2C-driven AML.

# **Experimental Protocols**

The following sections provide generalized protocols for key experiments used to characterize kinase inhibitors like **MRT199665**. These are based on standard methodologies in the field.

### Diagram: General Workflow for Kinase Inhibitor Evaluation



The evaluation of a targeted kinase inhibitor follows a multi-step process from initial biochemical characterization to in vivo efficacy studies.





Click to download full resolution via product page

Caption: Standard workflow for kinase inhibitor characterization.

#### **Protocol 1: In Vitro Kinase Assay (IC50 Determination)**

This assay directly measures the ability of **MRT199665** to inhibit the enzymatic activity of a purified kinase.

- Reagents & Materials:
  - Recombinant active kinase (e.g., MARK1, SIK2).
  - Specific peptide substrate (e.g., AMARA peptide for AMPK).[14]
  - MRT199665 serial dilutions (e.g., in DMSO).
  - Kinase assay buffer.
  - ATP (radiolabeled [y-32P]ATP or for use with luminescence/fluorescence detection).
  - 96-well assay plates.
  - Detection system (e.g., scintillation counter, luminometer).
- Procedure:
  - 1. In a 96-well plate, add kinase assay buffer, the specific kinase, and the peptide substrate.
  - Add serial dilutions of MRT199665 or DMSO (vehicle control) to the wells. Incubate for 10-20 minutes at room temperature.
  - 3. Initiate the kinase reaction by adding ATP.
  - 4. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.
  - 5. Stop the reaction.



- 6. Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing peptides on a filter and measuring incorporated radioactivity. For other formats, this may involve antibodies or coupled enzyme systems.
- 7. Plot the percentage of kinase activity against the logarithm of **MRT199665** concentration and fit the data to a dose-response curve to calculate the IC50 value.

### **Protocol 2: Western Blotting for Target Phosphorylation**

This cell-based assay confirms that **MRT199665** inhibits the phosphorylation of its target substrates within intact cells.

- Reagents & Materials:
  - AML cell lines (e.g., MV4-11).
  - Cell culture medium and supplements.
  - MRT199665.
  - Cell lysis buffer with protease and phosphatase inhibitors.
  - Primary antibodies (e.g., anti-p-MEF2C S222, anti-total MEF2C, anti-p-CRTC3 S370, anti-GAPDH).
  - HRP-conjugated secondary antibodies.
  - SDS-PAGE equipment and reagents.
  - PVDF or nitrocellulose membranes.
  - Chemiluminescent substrate and imaging system.
- Procedure:
  - 1. Culture AML cells to an appropriate density.
  - 2. Treat cells with various concentrations of **MRT199665** (e.g., 10 nM to 1000 nM) or DMSO for a specified time (e.g., 12 hours).[1]



- 3. Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.
- 4. Determine protein concentration of the lysates using a BCA or Bradford assay.
- Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
- 6. Transfer proteins to a membrane.
- 7. Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
- 8. Incubate with primary antibodies overnight at 4°C.
- 9. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- 10. Detect the signal using a chemiluminescent substrate.
- 11. Quantify band intensities and normalize the phosphorylated protein levels to total protein or a loading control (e.g., GAPDH).

#### **Protocol 3: In Vivo AML Mouse Model**

This protocol outlines a general procedure for testing the efficacy of **MRT199665** in a preclinical animal model of AML.

- Reagents & Materials:
  - Immunocompromised mice (e.g., NSG or sublethally irradiated C57BL/6).[13]
  - AML cells engineered to express a reporter like luciferase (e.g., MV4-11-luc).[13]
  - MRT199665 formulation for in vivo use. A common formulation is 10% DMSO, 40%
     PEG300, 5% Tween-80, and 45% Saline.[1]
  - Bioluminescence imaging system.
- Procedure:



- 1. Cell Implantation: Inject a specified number of luciferase-expressing AML cells into mice via tail vein.[13]
- 2. Tumor Engraftment: Monitor for leukemia engraftment and progression using bioluminescence imaging.
- 3. Treatment: Once the disease is established, randomize mice into treatment and vehicle control groups.
- 4. Administer **MRT199665** or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- 5. Monitoring: Monitor animal health, body weight, and tumor burden (via bioluminescence) regularly throughout the study.
- 6. Endpoint Analysis: The primary endpoints are typically overall survival and reduction in leukemia burden. At the end of the study, tissues like bone marrow, spleen, and liver can be harvested for further analysis (e.g., flow cytometry, histology).

#### Conclusion

MRT199665 is a highly potent and selective inhibitor of the MARK, SIK, and AMPK kinase families. Its well-defined inhibitory profile and mechanism of action make it an invaluable tool for studying the LKB1 signaling network. Furthermore, its ability to induce apoptosis and overcome chemotherapy resistance in MEF2C-driven AML models underscores its potential as a lead compound for the development of novel targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize MRT199665 in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The LKB1 complex-AMPK pathway: the tree that hides the forest PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [MRT199665: A Technical Guide to a Selective MARK/SIK/AMPK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609327#mrt199665-as-a-selective-mark-sik-ampk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com